Dihydro-beta-agarofuran
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Overview
Description
Dihydroagarofuran is a eudesmane sesquiterpenoid that is octahydro-2H-3,9a-methano-1-benzoxepine substituted by methyl groups at positions 2, 2, 5a and 9 (the 3R,5aS,9R,9aS stereoisomer). It has a role as a metabolite. It is an organic heterotricyclic compound, a bridged compound, a eudesmane sesquiterpenoid and a cyclic ether.
Scientific Research Applications
Chemical and Biological Activity
Dihydro-beta-agarofuran sesquiterpenoids are a diverse group of natural products with a tricyclic 5,11-epoxy-5β,10α-eudesman-4-(14)-ene skeleton. Found in various species of Celastraceae, Hippocrateaceae, and Lamiaceae, they exhibit a range of biological activities, including multidrug resistance reversal, HIV inhibition, cytotoxicity, antitumor activity, antifeedant activity, and insecticidal activity. Researchers have explored their chemical synthesis, extraction, and purification methods (Gao et al., 2007).
Synthesis and Applications
Dihydro-beta-agarofuran sesquiterpenoids have garnered interest for their pharmacological and agricultural properties. A scalable total synthesis of these compounds was achieved in 2020, enabling the elaboration of naturally occurring ester derivatives. This synthesis facilitates the exploration of their complex molecular architectures and biological properties (Ogura, 2022).
Antimicrobial and Antibacterial Activities
Extracts from the root bark of Osyris lanceolata containing dihydro-beta-agarofuran sesquiterpenes have shown antifungal activity against Candida albicans and antibacterial activity against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Yeboah et al., 2010).
Leucine Transport Inhibition in Cancer Cells
Dihydro-beta-agarofurans from the Australian rainforest vine Celastrus subspicata exhibit inhibitory activity on leucine transport in human prostate cancer cells, offering potential therapeutic applications in cancer treatment (Wibowo et al., 2017).
Cytotoxicity and Potential Antitumor Properties
Dihydroagarofuranoid sesquiterpenes isolated from Celastrus orbiculatus seeds display cytotoxic activity against human leukemia cells, indicating their potential in antitumor applications (Zhu et al., 2008).
Inhibition of Osteoclastogenesis
New dihydro-β-agarofuran-type sesquiterpenoids from Celastrus monospermus Roxb. have shown inhibitory effects on osteoclastogenesis, suggesting their potential medical applications in bone metabolic diseases (Ning et al., 2022).
properties
CAS RN |
5956-09-2 |
---|---|
Product Name |
Dihydro-beta-agarofuran |
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1S,2R,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecane |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-14(4)9-7-12-10-15(11,14)16-13(12,2)3/h11-12H,5-10H2,1-4H3/t11-,12-,14+,15+/m1/s1 |
InChI Key |
HVAVUZLEYSAYGE-UXOAXIEHSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@]2([C@]13C[C@@H](CC2)C(O3)(C)C)C |
SMILES |
CC1CCCC2(C13CC(CC2)C(O3)(C)C)C |
Canonical SMILES |
CC1CCCC2(C13CC(CC2)C(O3)(C)C)C |
synonyms |
alpha-dihydroagarofuran beta-dihydroagarofuran beta-isomer of dihydroagarofuran dihydro-beta-agarofuran dihydroagarofuran |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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